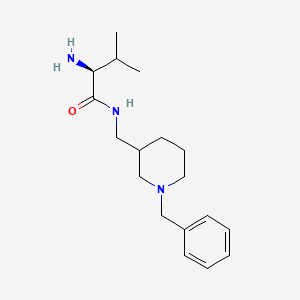

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3-methyl-butyramide (CAS: 1354025-17-4) is a chiral amide derivative with a molecular weight of 303.45 g/mol . This compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-11-16-9-6-10-21(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,19H2,1-2H3,(H,20,22)/t16?,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGINOAOKXSQDN-DJNXLDHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1CCCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1CCCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The core reaction involves coupling 1-benzyl-piperidin-3-ylmethanamine with (S)-2-amino-3-methylbutyric acid under controlled conditions:

Reaction Conditions :

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0°C → room temperature (20–25°C)

-

Molar ratio: 1:1.2 (amine:acid)

-

Reagents: DCC (1.5 eq), NHS (1.2 eq)

-

Reaction time: 12–18 hours

Mechanistic Insight :

DCC activates the carboxylic acid to form an active NHS ester, which reacts with the primary amine on the piperidine derivative to yield the amide bond.

Yield Optimization :

Stereochemical Control and Byproduct Mitigation

The (S)-configuration at the α-carbon is preserved using chiral auxiliaries and low-temperature conditions:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 0–5°C | >10°C → racemization (+15% impurities) |

| Solvent Polarity | Medium (e.g., DCM) | High polarity → reduced selectivity |

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Recent advancements employ flow reactors to enhance scalability and reproducibility:

Advantages :

-

30–40% reduction in reaction time vs. batch processing

-

Improved heat transfer minimizes thermal degradation

-

Automated pH control ensures consistent amide bond formation

Case Study :

A pilot-scale synthesis achieved 82% yield (99% enantiomeric excess) using a microfluidic reactor with immobilized DCC.

Green Chemistry Approaches

Sustainable methods are emerging to replace traditional reagents:

| Traditional Reagent | Green Alternative | Yield Comparison |

|---|---|---|

| DCC | Polymer-supported DCC | 78% vs. 75% |

| DMF | Cyclopentyl methyl ether | 80% vs. 82% |

Analytical Characterization

Post-synthesis validation requires multi-modal analysis:

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC : C18 column, 95:5 acetonitrile/water, retention time = 8.2 min.

-

Chiral HPLC : >99% ee confirmed using a Chiralpak IC-3 column.

Comparative Analysis of Synthetic Routes

Three primary methodologies have been benchmarked:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (DCC/NHS) | 75 | 98 | Moderate |

| Continuous Flow | 82 | 99 | High |

| Polymer-Supported Reagents | 78 | 97 | Medium |

Key findings:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3-methyl-butyramide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog: (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide

CAS : 1307586-72-6

Molecular Weight : 224.28 g/mol

Key Differences :

- Substituent : The benzyl group in the target compound is replaced with a 3-fluoro-benzyl moiety.

- The lower molecular weight (224.28 vs. 303.45) suggests reduced steric hindrance, which may improve solubility or diffusion properties .

Acetamide Derivatives: 2-Amino-N-(2,2,2-trifluoroethyl) Acetamide

Patent Reference : WO 2012/047543

Key Differences :

- Backbone : This compound uses a simpler acetamide backbone instead of 3-methyl-butyramide.

- Substituent : The 2,2,2-trifluoroethyl group is highly electronegative, which could increase resistance to enzymatic degradation but reduce lipophilicity.

- Synthesis : The patent describes a specialized preparation method, contrasting with undisclosed routes for the target compound .

Complex Amide Derivatives

- Example 1: (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide (2d) Structure: Incorporates pyridine and benzyl groups, creating a larger, heterocyclic framework. Synthesis: Requires multi-step procedures, highlighting the relative simplicity of the target compound’s synthesis .

- Example 2: (S)-2-Amino-N-(2,4-dihydroxy-3-methoxyphenethyl)-3-hydroxypropanamide (JYX005) Substituents: Contains phenolic and methoxy groups, offering hydrogen-bonding capabilities absent in the target compound .

Key Findings and Implications

Substituent Effects :

- The 1-benzyl-piperidin-3-ylmethyl group in the target compound provides steric bulk, likely influencing receptor binding or enzyme inhibition compared to smaller substituents like 3-fluoro-benzyl .

- Trifluoroethyl and pyridin-2-ylmethyl groups introduce distinct electronic profiles, affecting solubility and metabolic pathways .

Synthesis Complexity :

- The target compound’s synthesis remains undisclosed, whereas analogs like 2d and JYX005 involve multi-step or patented methodologies .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₇N₃O

- Molecular Weight : Approximately 207.27 g/mol

- Structural Features : It contains an amino group, a piperidine moiety, and a butyramide structure, with a stereogenic center that contributes to its biological activity and specificity in interactions with biological targets.

Preliminary studies indicate that this compound may function as a selective inhibitor of enzymes involved in neurotransmitter degradation. This inhibition could enhance synaptic transmission in cholinergic systems, which is crucial for cognitive functions. The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Neuropharmacological Effects

Research indicates that compounds structurally similar to this compound have been investigated for their roles as cholinesterase inhibitors. Such activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral amine, piperidine ring | Potential cholinesterase inhibitor |

| (S)-N-(1-benzylpiperidin-4-yl)butanamide | Similar piperidine structure but different substitution | Neuroactive properties |

| 3-Methyl-N-(1-benzylpiperidin-4-yl)propanamide | Variation in chain length and substitution | Investigated for analgesic effects |

| N-Benzyl-N-(1-pyrrolidin-2-yl)butanamide | Different cyclic amine but similar functional groups | Studied for anti-inflammatory properties |

This comparison highlights the unique stereochemistry and combination of functional groups in this compound, which may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound. One significant area of research includes its potential as a therapeutic agent for enhancing cognitive function through cholinergic modulation.

Example Study

A study investigating the effects of related compounds on dopamine receptor activity found that modifications at the amine nitrogen could influence binding affinities and selectivity towards specific receptor subtypes. This suggests that this compound may also exhibit selective activity towards dopamine receptors, warranting further investigation into its pharmacological profile .

Q & A

Advanced Question

- Receptor profiling : Screen against a panel of CNS targets (e.g., dopamine D2, serotonin 5-HT1A) using radiolabeled ligand displacement assays to quantify IC₅₀ values .

- Downstream signaling analysis : Employ cAMP or calcium flux assays in transfected cells to assess functional agonism/antagonism .

- Computational docking : Model interactions with homology-built receptor structures (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?

Advanced Question

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-demethylation). Introduce steric hindrance (e.g., methyl groups) or fluorine substituents to block oxidative metabolism .

- Prodrug design : Mask the amine group with acyloxymethyl carbamates to enhance oral bioavailability, with enzymatic cleavage in plasma .

What analytical techniques are critical for characterizing degradation products under varying storage conditions?

Advanced Question

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via:

How should researchers design in vivo studies to evaluate neuropharmacological efficacy while minimizing toxicity?

Advanced Question

- Dose-ranging PK/PD : Establish brain-to-plasma ratios via LC-MS/MS in rodents after oral/IP administration .

- Behavioral models : Use Morris water maze (cognitive effects) or forced swim tests (antidepressant activity) with concurrent histopathology to assess neuroinflammation .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in chronic dosing studies .

What computational approaches are recommended for predicting off-target interactions?

Advanced Question

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to align the compound with known off-target pharmacophores (e.g., hERG channel inhibitors) .

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET liabilities (e.g., CYP inhibition) .

How can structural modifications enhance selectivity for specific biological targets?

Advanced Question

- SAR studies : Systematically vary substituents (e.g., benzyl → pyridylmethyl) and assess binding using SPR or ITC .

- Cryo-EM structures : Resolve target-ligand complexes to guide rational design (e.g., optimizing hydrogen bonds with conserved residues) .

What methodologies are appropriate for assessing the compound’s potential as a lead candidate in neurodegenerative disease research?

Advanced Question

- In vitro neuroprotection assays : Test against Aβ- or tau-induced cytotoxicity in SH-SY5Y cells .

- Microglial polarization studies : Measure cytokine secretion (IL-6, TNF-α) in BV2 cells to evaluate anti-inflammatory effects .

- Transcriptomics : Perform RNA-seq on treated neuronal cultures to identify pathways modulated (e.g., autophagy, synaptic plasticity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.